5-Bromo-3-iodo-2-methylbenzoic acid

Organic Synthesis Medicinal Chemistry Chemical Procurement

Securing the correct regioisomer is critical for sequential cross-coupling and halogen-bonded supramolecular design. 5-Bromo-3-iodo-2-methylbenzoic acid (CAS 1379364-28-9) provides the unique ortho-methyl/ortho-iodo geometry essential for precise reactivity control. • Enables selective C-I coupling first, preserving C-Br for later diversification, building unsymmetrical biaryls. • Functions as a dual halogen-bond donor (I···O) and hydrogen-bond partner via carboxyl, enabling predictable crystal engineering. • Supplied with ≥98% purity and fully characterized for reproducible results in C-H activation and med chem. Standard packaging with ambient shipping; bulk quantities available.

Molecular Formula C8H6BrIO2
Molecular Weight 340.942
CAS No. 1379364-28-9
Cat. No. B2526748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodo-2-methylbenzoic acid
CAS1379364-28-9
Molecular FormulaC8H6BrIO2
Molecular Weight340.942
Structural Identifiers
SMILESCC1=C(C=C(C=C1I)Br)C(=O)O
InChIInChI=1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
InChIKeyMEEJCTGTAAQGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-iodo-2-methylbenzoic Acid Overview


5-Bromo-3-iodo-2-methylbenzoic acid (CAS 1379364-28-9) is a tri-substituted aromatic carboxylic acid featuring ortho-methyl, meta-iodo, and para-bromo substituents relative to the carboxylic acid group. With a molecular formula of C₈H₆BrIO₂ and a molecular weight of 340.94 g/mol, this compound is supplied as a solid with typical purities of 95–98% . Its substitution pattern—particularly the concurrent presence of ortho-methyl and ortho-iodo groups flanking the carboxyl—imparts distinct electronic, steric, and coordination properties that differentiate it from simpler halogenated benzoic acids and position it as a strategic intermediate for selective cross-coupling, C–H functionalization, and supramolecular chemistry applications.

Sequential Suzuki-Miyaura coupling via differential halide reactivity

C–H functionalization studies leveraging ortho-methyl/iodo geometry

Halogen-bonded co-crystal and supramolecular material design

Why 5-Bromo-3-iodo-2-methylbenzoic Acid Cannot Be Replaced


Although several bromo-iodo-methylbenzoic acid isomers share the same molecular formula and weight, their substitution patterns are not interchangeable. The specific ortho-methyl/ortho-iodo geometry in 5-bromo-3-iodo-2-methylbenzoic acid creates a sterically congested, electron-rich environment around the carboxyl group that directly influences its coordination chemistry and reactivity . In contrast, positional isomers such as 5-bromo-2-iodo-3-methylbenzoic acid (CAS 1263376-42-6) or 3-bromo-5-iodo-2-methylbenzoic acid (CAS 1022983-50-1) present different halogen proximities and ortho-substituent combinations . Such differences profoundly impact regioselectivity in cross-coupling, the geometry of halogen-bonded supramolecular assemblies, and the feasibility of carboxylate-directed C–H activation. Consequently, substituting one isomer for another without experimental validation risks altered reaction outcomes, compromised crystal engineering, and failed synthetic routes.

Regiochemistry

Positional isomers lacking ortho-methyl/iodo may shift coupling site selectivity and alter biaryl substitution patterns.

C–H Activation

Different ortho-substitution geometry can redirect carboxylate-directed C–H functionalization, requiring validation per isomer.

Halogen Bonding

Meta- or para-iodo isomers lack the ortho-iodo halogen-bond donor; substitution may eliminate target supramolecular synthons.

Evidence Guide for 5-Bromo-3-iodo-2-methylbenzoic Acid


Purity Comparison with Closest Isomers

When procuring halogenated benzoic acid building blocks, purity is a primary selection criterion. 5-Bromo-3-iodo-2-methylbenzoic acid is commercially available at purities of 95% to 98% , which is equivalent to or marginally exceeds the typical 95% purity specification of its positional isomer 5-bromo-2-iodo-3-methylbenzoic acid . This ensures that researchers can obtain the target regioisomer with a level of chemical homogeneity comparable to that of the most closely related alternative, mitigating concerns of isomer-specific impurity profiles that could confound sensitive reactions or biological assays.

Purity Comparison
Data to verify
Target: 95% (up to 98%)
Closest isomer: 95%
Comparable vendor-reported purity supports regioisomer selection without purity-driven bias.
Vendor QC data; independent verification of batch-specific purity is advised.
Organic Synthesis Medicinal Chemistry Chemical Procurement

Unique Ortho Geometry for C–H Functionalization

The substitution pattern of 5-bromo-3-iodo-2-methylbenzoic acid, featuring both an ortho-methyl and an ortho-iodo group relative to the carboxyl, creates a unique steric and electronic environment. While no direct head-to-head comparative C–H activation data for this specific isomer has been identified, class-level inference from iridium-catalyzed C–H functionalization of benzoic acids indicates that ortho-substituents profoundly influence both site-selectivity and reaction efficiency [1]. Specifically, ortho-substituted benzoic acids have been shown to undergo selective ortho-C–H iodination with >20:1 mono/di selectivity under mild conditions [2]. In contrast, positional isomers lacking this ortho-methyl/ortho-iodo arrangement (e.g., 5-bromo-2-iodo-3-methylbenzoic acid) present a different steric map that may redirect or inhibit carboxylate-directed C–H activation. The unique geometry of 5-bromo-3-iodo-2-methylbenzoic acid is therefore predicted to enable a distinct and potentially superior selectivity profile in directed C–H functionalization reactions.

C–H Functionalization Potential
Class-level
Predicted distinct site-selectivity via ortho-methyl/iodo steric control (Ir-catalyzed model systems).
Geometry may support differentiated C–H activation selectivity compared to other isomers.
Inference from class-level literature; no direct isomer comparison available for this compound.
C–H Activation Late-Stage Functionalization Organometallic Catalysis

Ortho-Iodo/Methyl Halogen-Bonding Patterns

Intermolecular interactions in solid-state structures of halogenated benzoic acids are exquisitely sensitive to substitution pattern. Crystallographic studies on related compounds, such as 5-bromo-2-methylbenzoic acid and 4-chloro-2-iodobenzoic acid, demonstrate that the presence and position of ortho-substituents dictate the geometry of hydrogen-bonded dimers and the formation of C–X···O halogen bonds [1]. The ortho-iodo group in 5-bromo-3-iodo-2-methylbenzoic acid is expected to act as a strong halogen-bond donor due to the high polarizability of iodine and the electron-withdrawing effect of the ortho-carboxyl group, while the ortho-methyl group introduces steric hindrance that can modulate packing. In contrast, isomers like 3-bromo-5-iodo-2-methylbenzoic acid (CAS 1022983-50-1) lack the ortho-iodo substitution, likely resulting in significantly weaker or absent iodine-centered halogen bonding in the solid state. This difference is critical for applications in crystal engineering and the design of halogen-bonded co-crystals.

Halogen-Bond Donor Profile
Class-level
Target isomer Ortho-iodo: strong I···O halogen-bond donor expected
Isomer lacking ortho-iodo Weaker or absent iodine-centered halogen bonding
Ortho-iodo placement provides a distinct supramolecular synthon unavailable in meta/para-iodo isomers.
Inferred from crystallographic trends in related halogenated benzoic acids.
Crystal Engineering Supramolecular Chemistry Halogen Bonding

5-Bromo-3-iodo-2-methylbenzoic Acid Applications


Regioselective Suzuki-Miyaura Biaryl Synthesis

The differential reactivity of the iodo and bromo substituents in 5-bromo-3-iodo-2-methylbenzoic acid allows for sequential cross-coupling. The more reactive iodo group (C–I bond) can be engaged first under mild conditions, preserving the bromo group for a subsequent coupling step. This enables the construction of complex, unsymmetrical biaryl scaffolds with precise control over substitution pattern—a capability not directly available from mono-halogenated or symmetrically dihalogenated benzoic acids. The ortho-methyl group further influences the steric environment, potentially directing coupling regioselectivity [1].

Carboxylate-Directed C–H Functionalization of Drug Scaffolds

The unique ortho-methyl/ortho-iodo geometry of 5-bromo-3-iodo-2-methylbenzoic acid makes it a valuable substrate for exploring carboxylate-directed C–H activation. While direct data is limited, the class of ortho-substituted benzoic acids has been successfully employed in late-stage functionalization of pharmaceuticals [1]. This compound can serve as a model system to probe the interplay of steric and electronic effects in directed C–H iodination, alkylation, or arylation, with potential applications in medicinal chemistry for diversifying lead compounds [2].

Halogen-Bonded Co-crystal Engineering

The ortho-iodo group in 5-bromo-3-iodo-2-methylbenzoic acid is an excellent halogen-bond donor, while the carboxyl group serves as a hydrogen-bond donor and acceptor. This dual functionality enables the rational design of co-crystals and coordination polymers with predictable architectures [1]. In contrast, isomers lacking the ortho-iodo substituent cannot participate in the same I···O halogen-bonded motifs, limiting their utility in crystal engineering. Researchers designing halogen-bonded materials should prioritize this specific regioisomer to access the desired supramolecular synthon.

Application
Selection Property
Validation Focus
Sequential cross-coupling synthesis
Ortho-methyl/iodo geometry for differential halide reactivity
Reaction selectivity and coupling sequence verification
C–H functionalization studies
Ortho-substitution pattern influencing site-selectivity
C–H activation selectivity in model substrate systems
Halogen-bonded co-crystal engineering
Ortho-iodo halogen-bond donor capability
Crystal packing motif and supramolecular synthon confirmation

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